5-chloro-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a thiadiazole ring and a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under cyclization conditions.
Introduction of the 4-METHYLPHENYL Group: The 4-methylphenyl group is introduced via a nucleophilic substitution reaction using a suitable methylphenyl halide.
Formation of Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Final Coupling: The thiadiazole and pyrimidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methylsulfanyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, alkyl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Antimicrobial: The compound exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Antiviral: It has shown potential antiviral activity, particularly against viruses like the tobacco mosaic virus.
Medicine
Anticancer: The compound is being investigated for its anticancer properties, particularly its ability to inhibit the growth of tumor cells.
Anti-inflammatory: It may also possess anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases.
Industry
Agriculture: The compound can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: It is a potential lead compound for the development of new drugs.
Mechanism of Action
The exact mechanism of action of 5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is not fully understood. it is believed to exert its effects through the following pathways:
Molecular Targets: The compound may target specific enzymes or receptors involved in cellular processes.
Pathways: It may interfere with key signaling pathways, leading to the inhibition of cell growth or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-(5-{[(4-METHYLPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(METHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE: shares similarities with other thiadiazole and pyrimidine derivatives, such as:
Uniqueness
- Structural Features : The combination of the thiadiazole and pyrimidine rings, along with the specific substituents, gives this compound unique chemical and biological properties.
- Biological Activity : Its diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C16H14ClN5OS3 |
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Molecular Weight |
424.0 g/mol |
IUPAC Name |
5-chloro-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5OS3/c1-9-3-5-10(6-4-9)8-25-16-22-21-15(26-16)20-13(23)12-11(17)7-18-14(19-12)24-2/h3-7H,8H2,1-2H3,(H,20,21,23) |
InChI Key |
JCSAWWKDDZMDKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=NC(=NC=C3Cl)SC |
Origin of Product |
United States |
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